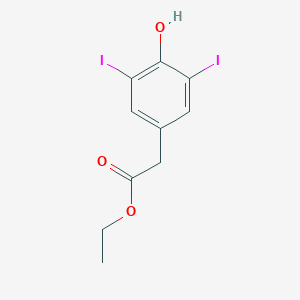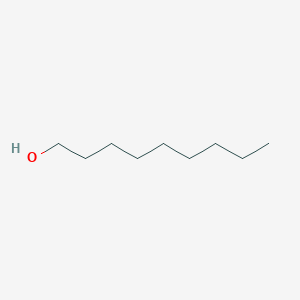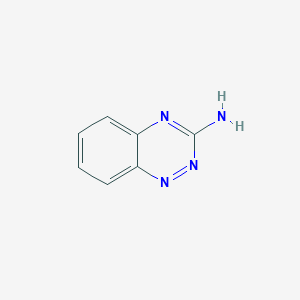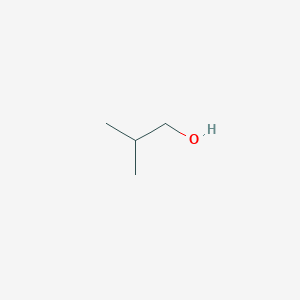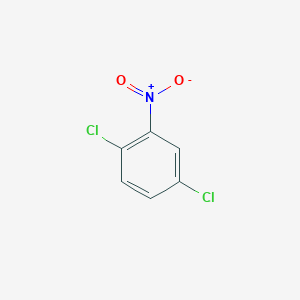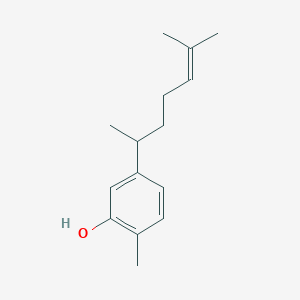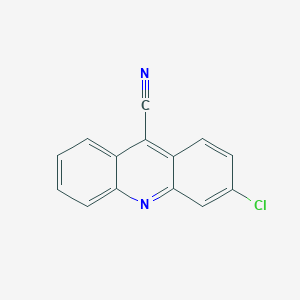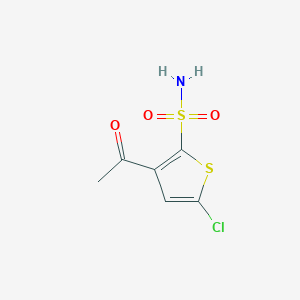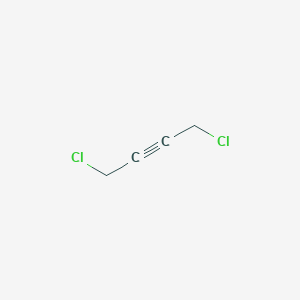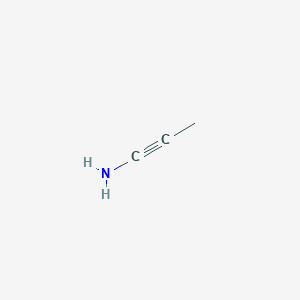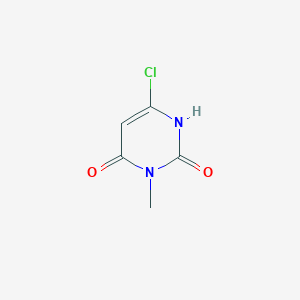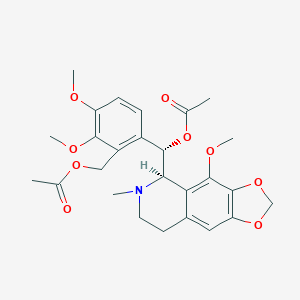
(+)-Papaveroxinoline Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-Papaveroxinoline Acetate is a natural compound that is found in the Papaveraceae family of plants. It is a type of alkaloid, which is a group of naturally occurring chemical compounds that have a nitrogen-containing ring structure. (+)-Papaveroxinoline Acetate is known to have a range of biochemical and physiological effects, which make it an interesting compound for scientific research.
Mecanismo De Acción
The mechanism of action of (+)-Papaveroxinoline Acetate is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. It has been shown to inhibit the activity of certain enzymes that play a role in inflammation and cancer progression.
Efectos Bioquímicos Y Fisiológicos
(+)-Papaveroxinoline Acetate has been shown to have a range of biochemical and physiological effects. It has been demonstrated to have anti-inflammatory, anticancer, and antiviral properties. It has also been shown to have an inhibitory effect on certain enzymes involved in the metabolism of drugs and other compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (+)-Papaveroxinoline Acetate for lab experiments is its natural origin, which makes it a potentially safer alternative to synthetic compounds. However, its complex synthesis process and limited availability may be a limitation for some research applications.
Direcciones Futuras
There are several potential future directions for research on (+)-Papaveroxinoline Acetate. One area of focus could be on its potential as a therapeutic agent for inflammatory diseases such as arthritis and asthma. Another area of research could investigate its use as an anticancer agent, particularly in combination with other drugs. Additionally, further studies could explore its potential as an antiviral agent, particularly in the context of emerging viral diseases.
Métodos De Síntesis
The synthesis of (+)-Papaveroxinoline Acetate is a complex process that involves several steps. The first step is the extraction of the compound from the plant material. This is followed by purification and isolation of the compound using chromatography techniques. The final step involves the conversion of the compound into its acetate form.
Aplicaciones Científicas De Investigación
(+)-Papaveroxinoline Acetate has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on its anti-inflammatory properties, which could make it useful in the treatment of conditions such as arthritis and asthma. Another area of research has investigated its potential as an anticancer agent, with promising results in preclinical studies.
Propiedades
IUPAC Name |
[6-[(S)-acetyloxy-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl]-2,3-dimethoxyphenyl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO9/c1-14(28)33-12-18-17(7-8-19(30-4)23(18)31-5)24(36-15(2)29)22-21-16(9-10-27(22)3)11-20-25(26(21)32-6)35-13-34-20/h7-8,11,22,24H,9-10,12-13H2,1-6H3/t22-,24+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORLMVUCRQGQQT-VWNXMTODSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(C=CC(=C1OC)OC)C(C2C3=C(C4=C(C=C3CCN2C)OCO4)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(C=CC(=C1OC)OC)[C@@H]([C@H]2C3=C(C4=C(C=C3CCN2C)OCO4)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Papaveroxinoline Acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3aR-(3aalpha,4alpha,6aalpha)]-4-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]hexahydro-2H-cyclopenta[b]furan-](/img/structure/B41249.png)
